molecular formula C17H16BrN7O B12627313 C17H16BrN7O

C17H16BrN7O

Cat. No.: B12627313
M. Wt: 414.3 g/mol
InChI Key: WMUKICLPZJIPPJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H16BrN7O is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, multiple nitrogen atoms, and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H16BrN7O typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions to yield cyanoacetamide derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps like recrystallization and chromatography to ensure the final product meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

C17H16BrN7O: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

C17H16BrN7O: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C17H16BrN7O exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C17H16BrN7O include other brominated organic molecules and nitrogen-containing heterocycles. Examples include:

    C16H15BrN6O: A similar compound with one less nitrogen atom.

    C18H17BrN7O: A similar compound with an additional carbon atom.

Uniqueness

What sets This compound apart is its specific arrangement of atoms, which imparts unique chemical and biological properties. Its bromine atom, in particular, can significantly influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C17H16BrN7O

Molecular Weight

414.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H16BrN7O/c18-13-4-5-15(25-12-20-21-22-25)14(11-13)17(26)24-9-7-23(8-10-24)16-3-1-2-6-19-16/h1-6,11-12H,7-10H2

InChI Key

WMUKICLPZJIPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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